

Synthesis of Tert-butyl 3-ethenylazetidine-1-carboxylate: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Tert-butyl 3-ethenylazetidine-1-carboxylate*

Cat. No.: *B1321209*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a viable synthetic pathway for **tert-butyl 3-ethenylazetidine-1-carboxylate**, a valuable building block in medicinal chemistry and drug development. The described methodology is a two-step process commencing with the oxidation of a commercially available starting material, followed by a classic olefination reaction. This document furnishes detailed experimental protocols, quantitative data, and logical diagrams to facilitate the replication and adaptation of this synthesis in a laboratory setting.

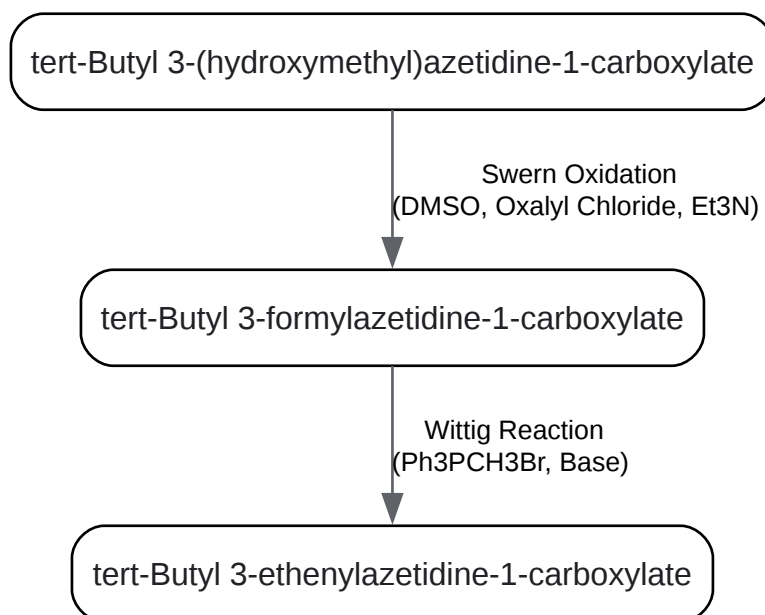
Synthetic Strategy Overview

The synthesis of **tert-butyl 3-ethenylazetidine-1-carboxylate** is strategically designed in two key stages:

- **Swern Oxidation:** The initial step involves the oxidation of the primary alcohol, **tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate**, to the corresponding aldehyde, **tert-butyl 3-formylazetidine-1-carboxylate**. The Swern oxidation is selected for its mild reaction conditions and high efficiency in converting primary alcohols to aldehydes with minimal over-oxidation to carboxylic acids.
- **Wittig Reaction:** The subsequent step employs the Wittig reaction to convert the synthesized aldehyde into the target terminal alkene, **tert-butyl 3-ethenylazetidine-1-carboxylate**. This

reaction is renowned for its reliability and stereoselectivity in forming carbon-carbon double bonds.

The overall synthetic transformation is depicted in the following workflow:



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Caption: Overall synthetic workflow for **tert-butyl 3-ethenylazetidine-1-carboxylate**.

Data Presentation

The following tables summarize the key quantitative data for each step of the synthesis.

Table 1: Materials and Reagents for Step 1 (Swern Oxidation)

Compound	Molecular Formula	Molar Mass (g/mol)	Quantity	Moles (mmol)
tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate	C ₉ H ₁₇ NO ₃	187.24	0.69 g	3.69
Oxalyl chloride	C ₂ Cl ₂ O ₂	126.93	4.28 mL (49.8 mmol)	~13.5 eq
Dimethyl sulfoxide (DMSO)	C ₂ H ₆ OS	78.13	0.71 mL	9.96
Triethylamine (Et ₃ N)	C ₆ H ₁₅ N	101.19	2.1 mL	14.75
Dichloromethane (DCM)	CH ₂ Cl ₂	84.93	Anhydrous, ~35 mL	-

Table 2: Reaction Conditions and Yield for Step 1 (Swern Oxidation)

Parameter	Value
Reaction Temperature	-78 °C to room temperature
Reaction Time	~1 hour
Product	tert-Butyl 3-formylazetidine-1-carboxylate
Yield	27% (0.19 g)
Purification Method	Column Chromatography (Heptane/Ethyl Acetate)

Table 3: Materials and Reagents for Step 2 (Wittig Reaction)

Compound	Molecular Formula	Molar Mass (g/mol)	Quantity (Example)	Moles (mmol)
tert-Butyl 3-formylazetidine-1-carboxylate	C9H15NO3	185.22	1.0 g	5.40
Methyltriphenylphosphonium bromide	C19H18BrP	357.23	2.12 g	5.94
Potassium tert-butoxide (t-BuOK)	C4H9KO	112.21	0.67 g	5.94
Tetrahydrofuran (THF)	C4H8O	72.11	Anhydrous, ~50 mL	-

Table 4: Reaction Conditions and Expected Yield for Step 2 (Wittig Reaction)

Parameter	Value
Reaction Temperature	0 °C to room temperature
Reaction Time	2-24 hours
Product	tert-Butyl 3-ethenylazetidine-1-carboxylate
Expected Yield	>85% (based on similar Wittig reactions)
Purification Method	Column Chromatography (Hexanes/Ethyl Acetate)

Experimental Protocols

Step 1: Synthesis of tert-Butyl 3-formylazetidine-1-carboxylate (Swern Oxidation)

This protocol is adapted from established procedures for the Swern oxidation of primary alcohols.

Diagram of Experimental Workflow:



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Caption: Experimental workflow for the Swern Oxidation.

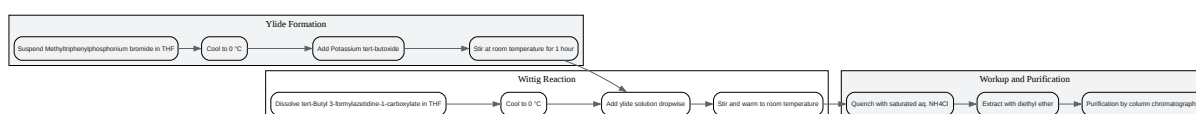
Methodology:

- To a stirred solution of oxalyl chloride (4.28 mL, 49.8 mmol) in anhydrous dichloromethane (DCM, 5 mL) under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to -78 °C using a dry ice/acetone bath.
- Slowly add dimethyl sulfoxide (DMSO, 0.71 mL, 9.96 mmol) dropwise to the cooled solution. The reaction mixture should be stirred at -78 °C for 15 minutes.
- A solution of tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate (0.69 g, 3.69 mmol) in anhydrous DCM is then added dropwise to the reaction mixture.
- After the addition is complete, continue stirring at -78 °C for an additional 30 minutes.
- Add triethylamine (2.1 mL, 14.75 mmol) to the reaction mixture.
- Allow the reaction to gradually warm to room temperature.
- Dilute the reaction mixture with DCM (30 mL) and wash with water.
- Separate the organic phase, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
- The crude product is purified by column chromatography using a heptane/ethyl acetate gradient to yield tert-butyl 3-formylazetidine-1-carboxylate.[1]

Step 2: Synthesis of tert-butyl 3-ethenylazetidine-1-carboxylate (Wittig Reaction)

This protocol is a general procedure for the Wittig reaction and should be optimized for this specific substrate.

Diagram of Experimental Workflow:



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References

- 1. 1638767-63-1|tert-Butyl 3-ethyl-3-ethynylazetidine-1-carboxylate|BLD Pharm [bldpharm.com]
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